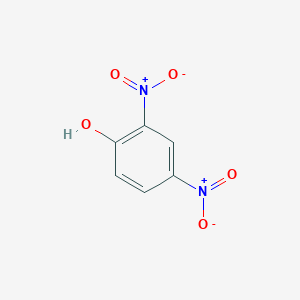

2,4-Dinitrophenol

概述

描述

2,4-Dinitrophenol (2,4-DNP) is a synthetic nitroaromatic compound with significant industrial and biological relevance. It is widely used in the production of dyes, explosives, pesticides, and wood preservatives . As a metabolic uncoupler, 2,4-DNP disrupts oxidative phosphorylation by dissipating the proton gradient across mitochondrial membranes, leading to increased energy expenditure and heat production . Historically, it was marketed as a weight-loss drug in the 1930s but was banned due to severe toxicities, including hyperthermia, cataracts, and fatalities . Environmental contamination by 2,4-DNP is a critical concern, as it is highly toxic to aquatic life and resistant to degradation . Analytical methods such as kinetic determination and spectrophotometry have been developed to detect 2,4-DNP in biological and environmental samples, with detection limits as low as 0.014 µg·mL⁻¹ .

准备方法

合成路线和反应条件: 2,4-二硝基苯酚可以通过多种方法合成:

苯酚的硝化: 这涉及苯酚的磺化,然后进行硝化。将硫酸加热至 110°C,加入苯酚并加热至 130-140°C,然后冷却。

2,4-二硝基氯苯的水解: 该方法包括向水解釜中加水,加热,加入熔融的 2,4-二硝基氯苯,并逐渐加入氢氧化钠溶液。

工业生产方法: 工业生产通常遵循 2,4-二硝基氯苯的水解,因为它简单且经济高效。 该过程涉及大规模水解,然后进行纯化步骤以确保高纯度和安全性 .

化学反应分析

2,4-二硝基苯酚会发生各种化学反应:

氧化: 它可以被氧化形成不同的硝基化合物。

还原: 2,4-二硝基苯酚的还原通常会导致形成氨基苯酚。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和硝酸。

还原: 使用硼氢化钠和氢气等还原剂。

取代: 通常使用强碱,例如氢氧化钠.

主要产品:

氧化: 硝基化合物。

还原: 氨基苯酚。

取代: 取代苯酚.

科学研究应用

Weight Loss and Metabolic Disorders

Historically, DNP was used as a weight loss agent due to its ability to uncouple oxidative phosphorylation in mitochondria, thus increasing metabolic rate and energy expenditure. Recent studies have revisited DNP as a potential treatment for various metabolic disorders, including obesity and related comorbidities such as diabetes and cardiovascular diseases. A clinical study indicated that doses around 100 mg/day could result in significant weight loss and improvements in metabolic health .

Moreover, DNP has garnered attention for its neuroprotective properties. It has been shown to induce neurotrophic growth factors that are crucial for neuronal health, learning, and cognition. The FDA has recently approved clinical trials to investigate DNP's safety and efficacy in treating neurodegenerative diseases like Huntington's Disease and Multiple Sclerosis .

Table 1: Potential Medical Uses of DNP

| Condition | Proposed Mechanism | Current Status |

|---|---|---|

| Obesity | Increases metabolic rate | Clinical trials ongoing |

| Neurodegenerative Diseases | Induction of neurotrophic factors | Investigational New Drug status |

| Metabolic Syndrome | Weight loss and improved metabolic health | Historical use; new trials |

Detection of Environmental Contaminants

DNP is recognized as an environmental pollutant, necessitating effective detection methods. Recent advancements have led to the development of highly selective detection probes using NH₂-MIL-125(Ti), which can detect low concentrations of DNP in water environments. This method utilizes fluorescence resonance energy transfer (FRET) and intermolecular charge transfer (ICT) to achieve high sensitivity .

Table 2: Detection Techniques for this compound

| Method | Sensitivity Level | Application Area |

|---|---|---|

| Fluorescent NH₂-MIL-125(Ti) | Low concentration detection | Water quality assessment |

| Chromatography | High precision | Environmental monitoring |

Cocatalyst in Chemical Reactions

DNP has been explored as an effective cocatalyst in various organic reactions. It enhances the activity and enantioselectivity of primary amines in asymmetric synthesis, making it valuable in the production of pharmaceuticals . This application highlights DNP's role in facilitating complex chemical transformations.

Table 3: Role of DNP as a Cocatalyst

| Reaction Type | Role of DNP | Benefits |

|---|---|---|

| Asymmetric synthesis | Cocatalyst | Increased efficiency and selectivity |

Clinical Trials for Neurodegenerative Disorders

A notable case study involves Mitochon Pharmaceutical's recent FDA approval for the clinical testing of DNP for various neurodegenerative conditions. The trials aim to assess the pharmacokinetics and safety profiles of DNP in humans, potentially paving the way for new therapeutic approaches .

Environmental Monitoring

In environmental science, studies utilizing NH₂-MIL-125(Ti) demonstrated significant advancements in detecting DNP levels in contaminated water sources. These findings are vital for assessing pollution levels and implementing remediation strategies .

作用机制

2,4-二硝基苯酚通过解偶联线粒体中的氧化磷酸化来发挥作用。它破坏了线粒体膜上的质子梯度,导致能量以热的形式耗散,而不是用于三磷酸腺苷合成。 这导致代谢率和热量产生增加 .

类似化合物:

2,4-二硝基邻甲酚: 另一种用作除草剂的二硝基苯酚化合物。

敌草隆: 一种具有类似解偶联特性的二硝基苯酚除草剂。

敌草胺: 二硝基苯酚家族中的另一种除草剂.

独特性: 2,4-二硝基苯酚因其作为减肥药的历史用途及其强大的线粒体解偶联特性而独一无二。 与它的类似物不同,它已被广泛研究用于其代谢效应和潜在的治疗应用 .

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Analogues

2,4,6-Trinitrophenol (Picric Acid):

- Structure and Activity: The additional nitro group at the 6-position increases steric hindrance, reducing reaction rates compared to 2,4-DNP in catalytic transformations .

- Applications: Primarily used in explosives and munitions.

- Toxicity: Both compounds are environmental pollutants, but 2,4-DNP is considered more acutely toxic to mammals .

2,6-Dinitrophenol (2,6-DNP):

- Bioactivity: 2,6-DNP is less effective than 2,4-DNP in stimulating oxygen consumption and blocking cell division due to differences in nitro group positioning .

4-Nitrophenol (4-NP):

- Metabolism: Reduced to 4-aminophenol by nitroreductases, whereas 2,4-DNP is reduced to 2-amino-4-nitrophenol (H-DNP) .

- Detection: Fluorescent probes selectively detect 4-NP over 2,4-DNP, highlighting structural differences in binding affinities .

Functional Analogues

2,4-Dinitrophenetole and 4,6-Dinitro-o-Cresol:

- Physiological Effects: Both compounds increase bile flow and body temperature in dogs, similar to 2,4-DNP, but with varying potencies .

- Structural Modifications: Substitution of the hydroxyl group (e.g., with ethoxy or methyl groups) alters lipid solubility and toxicity profiles .

Picric Acid and 2,4-Dinitronaphthol:

- Thermogenic Activity: Picric acid shows weaker effects on bile secretion compared to 2,4-DNP, likely due to reduced membrane permeability .

Metabolic and Toxicological Profiles

Metabolic Uncoupling

- Mechanism: 2,4-DNP uncouples oxidative phosphorylation more effectively than 2,6-DNP or 4-NP, leading to rapid ATP depletion and increased heat production .

- Therapeutic Potential: Low-dose 2,4-DNP improves energy homeostasis in obese mice, but its therapeutic window is narrow compared to safer uncouplers like niclosamide .

Toxicity and Cross-Reactivity

- Acute Poisoning: Case studies report lethal hyperthermia and metabolic acidosis in humans exposed to 2,4-DNP, whereas 4-NP primarily causes methemoglobinemia .

Environmental Persistence and Remediation

Adsorption and Degradation

- Adsorption Efficiency: Silica-supported ionic liquids adsorb 2,4-DNP more effectively (up to 100% removal) than 2,4-dichlorophenol (2,4-DCP) or 3-nitrophenol (3-NP) due to stronger π-π interactions .

- Biodegradation: Microbial nitroreductases reduce 2,4-DNP to less toxic metabolites, but degradation rates are slower than for 4-NP .

Environmental Impact

- Ecotoxicology: 2,4-DNP is classified as the most hazardous nitrophenol in aquatic systems, with LC₅₀ values 10–100× lower than those of 4-NP or 2,6-DNP .

生物活性

2,4-Dinitrophenol (2,4-DNP) is a synthetic organic compound that has garnered attention due to its significant biological activity, particularly in the context of metabolism and toxicity. Originally developed as a pesticide and later used in weight loss supplements, its use has been associated with severe health risks, including fatal poisoning. This article delves into the biological activity of 2,4-DNP, highlighting its metabolic pathways, toxicological effects, and potential therapeutic applications.

Metabolism of this compound

The metabolism of 2,4-DNP varies significantly across species. In studies involving rats, the metabolic rates in liver, kidney, and heart tissues were found to be 2-20 times higher than those in rabbits. The primary metabolites identified include 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. A detailed investigation revealed that under optimal conditions, up to 81% of 2,4-DNP was metabolized in rat liver homogenates .

Table 1: Metabolic Pathways of 2,4-DNP

| Metabolite | Percentage of Total Metabolites | Source |

|---|---|---|

| 2-Amino-4-nitrophenol | 75% | Eiseman et al. (1972) |

| 4-Amino-2-nitrophenol | 23% | Eiseman et al. (1972) |

| 2,4-Diaminophenol | ~1% | Parker (1952) |

The parent compound is primarily responsible for the uncoupling of oxidative phosphorylation in cells, leading to its toxic effects rather than its metabolites .

Toxicological Effects

The toxicological profile of 2,4-DNP is marked by its ability to induce hyperthermia and metabolic disturbances. A case study reported a fatal incident involving a bodybuilder who consumed large doses over six months. Symptoms included tachycardia, profuse sweating, and multi-organ failure attributed to chronic exposure to the compound . The autopsy confirmed lethal acute intoxication with blood concentrations reaching as high as 88 mg/L .

Case Study: Fatal Poisoning

- Subject : A 21-year-old male bodybuilder.

- Dosage : Consumed approximately 2 grams over six months.

- Symptoms : Tachycardia (145 bpm), hyperthermia, renal failure.

- Outcome : Multi-organ failure leading to death.

This case illustrates the severe consequences of misuse and highlights the need for greater awareness among healthcare professionals regarding the signs of DNP intoxication .

Potential Therapeutic Applications

Despite its toxicity, recent studies have explored the potential of 2,4-DNP in enhancing the efficacy of certain chemotherapeutic agents. Research conducted on prostate cancer cell lines demonstrated that 2,4-DNP could sensitize cells to cisplatin and etoposide treatment. The study utilized MTT assays and cell cycle analysis to assess the cytotoxic effects .

Table 2: Effects of 2,4-DNP on Cancer Cell Lines

| Cell Line | Treatment Combination | Observed Effect |

|---|---|---|

| LNCaP | Cisplatin + 2,4-DNP | Enhanced cytotoxicity |

| PC-3 | Etoposide + 2,4-DNP | Increased apoptosis |

| DU-145 | Cisplatin + Etoposide + 2,4-DNP | Downregulation of resistance genes |

The findings suggest that while 2,4-DNP poses significant health risks when misused or overdosed, it may have a role in cancer therapy by enhancing drug sensitivity in certain contexts .

常见问题

Q. Basic: What experimental methodologies are used to study 2,4-DNP’s mechanism of uncoupling oxidative phosphorylation?

Answer:

2,4-DNP disrupts oxidative phosphorylation by acting as a protonophore, allowing protons to bypass ATP synthase and dissipate the mitochondrial proton gradient. Standard methodologies include:

- Oxygen consumption assays to measure respiration rates in isolated mitochondria or cell cultures .

- ATP synthesis inhibition studies using luciferase-based assays to quantify ATP depletion .

- Fluorescent pH-sensitive dyes (e.g., BCECF-AM) to monitor changes in mitochondrial membrane potential .

Q. Basic: How should researchers mitigate risks associated with 2,4-DNP’s acute toxicity in laboratory settings?

Answer:

Safety protocols include:

- Personal protective equipment (PPE): Gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .

- Waste disposal compliance: Segregation of 2,4-DNP-contaminated waste under hazardous chemical guidelines (e.g., EPA, ECHA) .

- Emergency response: Immediate decontamination with water for skin contact and activated charcoal for accidental ingestion .

Q. Basic: What analytical techniques are recommended for quantifying 2,4-DNP in environmental samples?

Answer:

- High-performance liquid chromatography (HPLC) with UV detection (λ = 360 nm) for high sensitivity .

- Fluorescent sensing: Metal-organic frameworks (MOFs) like NH2-MIL-125(Ti) for selective detection via dual-parameter (fluorescence quenching and wavelength shift) analysis .

- Gas chromatography-mass spectrometry (GC-MS) with derivatization steps for complex matrices (e.g., soil, wastewater) .

Q. Advanced: How can researchers design experiments to assess 2,4-DNP’s dose-dependent effects on cellular adhesion phenotypes?

Answer:

- In vitro models: Use human endometrial cells treated with 2,4-DNP (0.1–1.0 mM) to evaluate adhesion molecule expression (e.g., integrins) via Western blot or immunofluorescence .

- Functional assays: Transwell migration assays to quantify cell motility under oxidative phosphorylation inhibition .

- Control groups: Include antioxidants (e.g., N-acetylcysteine) to isolate oxidative stress contributions .

Q. Advanced: How can contradictions in 2,4-DNP’s reported toxicity thresholds be resolved?

Answer:

- Standardized exposure models: Use in vitro hepatocyte or in vivo rodent studies with controlled dosing (e.g., mg/kg/day) to account for metabolic variability .

- Biomarker validation: Measure 2-amino-4-nitrophenol (major metabolite) in blood/urine via LC-MS/MS to correlate exposure levels with toxicity endpoints .

- Meta-analysis: Compare historical data (pre-2000) with modern studies using updated analytical methods (e.g., isotope dilution) .

Q. Advanced: What genomic and transcriptomic approaches elucidate 2,4-DNP biodegradation pathways in environmental bacteria?

Answer:

- Genome sequencing: Identify catabolic genes (e.g., nitroreductases, hydrolases) in 2,4-DNP-degrading strains like Rhodococcus imtechensis XM24D .

- RNA-seq: Compare gene expression under 2,4-DNP exposure vs. control to pinpoint upregulated degradation pathways (e.g., dnpA, dnpB) .

- Knockout mutants: Validate gene function by disrupting putative degradation genes and monitoring metabolic intermediates .

Q. Advanced: What strategies enhance 2,4-DNP’s catalytic efficiency in asymmetric aldol reactions?

Answer:

- Co-catalyst optimization: Combine 2,4-DNP with chiral primary amines (e.g., proline derivatives) to improve enantioselectivity (>90% ee) .

- Solvent screening: Test polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce reaction time .

- Kinetic studies: Use in situ FTIR to monitor reaction progress and adjust stoichiometric ratios of 2,4-DNP .

Q. Advanced: Why is selective detection of 2,4-DNP in mixed nitrophenol contaminants challenging, and how can this be addressed?

Answer:

Challenges:

- Structural similarity among nitrophenols (e.g., 2,4-DNP vs. 4-nitrophenol) leads to cross-reactivity in sensors .

Solutions: - Dual-parameter sensing: Utilize MOFs with tunable pore sizes and surface functionalization to differentiate analytes via fluorescence and adsorption kinetics .

- Molecular imprinting: Synthesize polymers with 2,4-DNP-specific cavities for selective extraction from wastewater .

Q. Advanced: How do adsorption isotherm models (e.g., Freundlich vs. Langmuir) explain 2,4-DNP removal by biochar?

Answer:

- Freundlich model: Best fits heterogeneous biochar surfaces (n ≈ 0.9–1.0), indicating multilayer adsorption driven by hydrophobic interactions .

- Langmuir model: Lower correlation (R² < 0.95) due to competition with co-contaminants (e.g., 4-nitrophenol) for binding sites .

- Kinetic studies: Pseudo-second-order models dominate, suggesting chemisorption via π-π stacking between aromatic rings .

Q. Advanced: What omics approaches are critical for identifying novel 2,4-DNP degradation pathways?

Answer:

- Metagenomics: Screen contaminated soil microbiomes for novel nitroreductase genes using shotgun sequencing .

- Proteomics: LC-MS/MS to identify enzymes (e.g., dioxygenases) involved in ring cleavage of 2,4-DNP intermediates .

- Metabolomics: NMR or HRMS to track degradation products (e.g., 2,4-diaminophenol) and propose metabolic routes .

属性

IUPAC Name |

2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBJCMHMOXMLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5, Array | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020523 | |

| Record name | 2,4-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide., Liquid, Yellow crystals with a sweet, musty odor; [CHRIS], CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (when carefully heated) (NTP, 1992), Sublimes | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 67.1 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, methanol, Solubility at 15 °C (g/100 g solution): ethyl acetate 15.55; acetone 35.90; chloroform 5.39; pyridine 20.08; carbon tetrachloride 0.423; toluene 6.36, Soluble in aqueous alkaline solutions, In water, 5,600 mg/L at 18 °C; 43,000 mg/L at 100 °C, In water, 2,790 mg/L at 20 °C, Solubility in water, g/l: 6 (poor) | |

| Record name | SID47193722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.683 g/cu cm at 24 °C, Relative density (water = 1): 1.68 | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air = 1), Relative vapor density (air = 1): 6.36 | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00039 [mmHg], 3.9X10-4 mm Hg at 20 °C | |

| Record name | 2,4-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow platelets or leaflets from water, Yellowish to yellow orthorhombic crystals | |

CAS No. |

51-28-5, 1326-82-5 | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-dinitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,4-dinitro-, sulfurized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13SKS21MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

234 to 237 °F (NTP, 1992), 114.8 °C, 112 °C | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。